molecular formula C7H16N2O6 B573984 (S)-(-)-Diaminopropane tartaric acid CAS No. 172152-22-6

(S)-(-)-Diaminopropane tartaric acid

Cat. No.: B573984
CAS No.: 172152-22-6
M. Wt: 224.213
InChI Key: GMEKUQIZTKWBJU-KBZAOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Diaminopropane tartaric acid is an organic salt with significant utility in scientific research as a chiral building block and resolving agent. Its value is derived from the (S)-1,2-diaminopropane moiety, a simple chiral diamine, which can be strategically employed in synthetic chemistry. Recent advanced research has demonstrated the application of this chiral diamine in the protecting-group-free synthesis of complex molecules. For instance, it has been utilized in a highly regioselective and scalable route to MMV693183, a promising antimalarial drug candidate, leveraging the subtle steric differences of its amino groups to achieve excellent regiocontrol . Furthermore, the parent compound, 1,2-diaminopropane, is known to be separated into its enantiomers via conversion into diastereomeric tartaric acid salts, underscoring the role of tartaric acid in chiral resolution processes . This compound serves as a key intermediate for developing chiral ligands, such as salen-type complexes, which are used in asymmetric catalysis and as metal deactivating agents . Researchers value this compound for its role in constructing chiral centers and facilitating the synthesis of enantiomerically pure molecules for pharmaceutical and materials science applications.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3/t1-,2-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKUQIZTKWBJU-KBZAOUMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58649-86-8
Record name 1,2-Propanediamine, (2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58649-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90669968
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-22-6
Record name 1,2-Propanediamine, (S)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution Using D-Tartaric Acid

The predominant method involves resolving racemic 1,2-propanediamine with D-tartaric acid in aqueous media. This process exploits the differential solubility of diastereomeric salts, where the (S)-enantiomer preferentially crystallizes.

Key Steps :

  • Formation of the Tartrate Salt :

    • 1,2-Propanediamine is reacted with D-tartaric acid in a 1:2 molar ratio in water.

    • The mixture is heated to reflux (45–85°C) to dissolve components, followed by slow cooling to induce crystallization.

    • Example: Combining 1.30 kg of 1,2-propanediamine with 5.26 kg of D-tartaric acid in 13 L of water yielded 3.30 kg of (S)-1,2-diaminopropane tartrate (50% yield).

  • Acidification to Hydrochloride Salt :

    • The tartrate salt is treated with concentrated hydrochloric acid in solvents like dioxane or acetonitrile.

    • This step replaces the tartrate counterion with chloride, yielding (S)-1,2-diaminopropane hydrochloride.

    • Example: Reacting 2.5 kg of tartrate with 1.56 kg of HCl in acetonitrile produced 0.85 kg of hydrochloride (87% yield).

Table 1: Comparative Yields Across Synthetic Scales

StepSmall Scale (Ex. 1.1)Large Scale (Ex. 1.2)
Tartrate Formation56.3%50%
Hydrochloride Conversion84.5%87%

Process Optimization and Critical Parameters

Solvent and Temperature Effects

  • Solvent Selection : Water is optimal for tartrate crystallization due to its high polarity, which enhances diastereomeric discrimination. Organic solvents like acetonitrile improve hydrochloride purity by minimizing byproduct solubility.

  • Temperature Control : Crystallization at 45°C maximizes yield while avoiding racemization. Lower temperatures (0–25°C) are used during acidification to prevent HCl volatilization.

Stoichiometric Ratios

  • A 2:1 molar ratio of D-tartaric acid to 1,2-propanediamine ensures complete resolution of the (S)-enantiomer. Excess acid reduces yield by promoting salt dissolution.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral columns confirms enantiomeric excess (ee). For instance, the tartrate salt from Example 1.1 showed >99% ee using a Daicel Chiralpak AD-H column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6) of the hydrochloride salt reveals characteristic peaks at δ 3.40–3.09 ppm (m, CH2NH2) and δ 1.13 ppm (d, CH3), consistent with the (S)-configuration.

Industrial Scalability and Challenges

Scalability Considerations

  • Pilot-scale trials in 50 L reactors demonstrated consistent yields (50–87%), confirming method robustness.

  • Key Challenge : Residual tartaric acid in the hydrochloride requires ion-exchange chromatography (e.g., SK1B resin) for removal, adding 10–15% to production costs.

Environmental and Economic Impact

  • The process generates minimal waste, as tartaric acid is recoverable from filtrates. However, solvent recycling (acetonitrile, dioxane) is critical for cost efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Molecular Formula Synthesis Method Key Applications Biological Activity References
This compound C₇H₁₆N₂O₆ Reaction of D-(-)-tartaric acid with 1,2-propanediamine Chiral ligand synthesis, asymmetric catalysis Substrate for NATA enzymes, low inhibition by acidic compounds
Diacyl tartaric anhydrides C₈H₁₀O₇ Acylation of tartaric acid Enantiomer resolution, polymer chemistry Not reported
Tartaric acid diamides CₙH₂ₙ₊₂N₂O₆ Amidation with fatty amines Ceramide mimics, proapoptotic agents Induces apoptosis in cancer cells
Meso-tartaric acid C₄H₆O₆ Racemization of (R,R)-tartaric acid Analytical chemistry standards Optically inactive

Biological Activity

(S)-(-)-Diaminopropane tartaric acid is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H16N2O6C_7H_{16}N_2O_6 and features two amine groups along with two carboxylic acid groups derived from tartaric acid. The presence of these functional groups enables the compound to participate in various biochemical interactions, making it a candidate for drug development and biological studies.

1. Antitumor Activity

Research has indicated that tartaric acid derivatives can serve as precursors for biologically active compounds. For instance, polyacetylene compounds synthesized from tartaric acid have shown potent antitumor activity. The structural configuration provided by tartaric acid enables the synthesis of these active compounds, which are crucial in cancer treatment protocols .

Compound TypeSourceBiological Activity
PolyacetylenePanax ginsengAntitumor
SqualestatinsNatural productsSqualene synthase inhibitors

2. Proapoptotic Effects

In a study examining the proapoptotic effects of tartaric acid diamides, mouse embryonic fibroblasts were treated with compounds derived from this compound. The results indicated no significant increase in apoptotic cell death compared to controls, suggesting that these derivatives may not possess ceramide-like pro-apoptotic activity, which is beneficial for transdermal delivery systems .

3. Chelation Properties

Tartaric acid is known for its ability to form stable complexes with metal ions, particularly lanthanides. Studies have shown that this compound can enhance the chelation properties of lanthanide ions, which may be relevant in therapeutic contexts such as cancer diagnostics where polyamine levels are crucial .

Case Studies

Case Study 1: Synthesis of Bioactive Molecules
A comprehensive review highlighted the utility of tartaric acid in synthesizing bioactive molecules. The research emphasized how this compound serves as an effective chiral template for various synthetic pathways leading to biologically active compounds .

Case Study 2: Biosorption Enhancement
Chemical modification of biosorbents using this compound has been shown to improve their capacity for removing contaminants from solutions. For instance, modified biosorbents demonstrated enhanced stability and biosorption capacity for dyes compared to unmodified counterparts .

Spectroscopic Studies

Spectroscopic analyses have confirmed the involvement of carboxyl groups in complex formation with metal ions. For example, IR spectroscopy revealed shifts in absorption bands associated with C=O stretching vibrations, indicating changes in the coordination environment upon complexation .

Table: Spectroscopic Data Summary

Spectroscopic TechniqueObservations
IR SpectroscopyShift in C=O band intensity; deprotonation at varying pH levels
NMR SpectroscopyCharacteristic peaks corresponding to chiral centers; isomerization rates observed

Q & A

Q. How can (S)-(-)-diaminopropane tartaric acid be synthesized with high enantiomeric purity?

Methodological Answer: The compound is typically synthesized via chiral resolution using D-(-)-tartaric acid as a resolving agent. A common protocol involves reacting racemic 1,2-diaminopropane with D-(-)-tartaric acid in aqueous solution under reflux conditions. The diastereomeric salts formed are separated via fractional crystallization, followed by purification using recrystallization in ethanol/water mixtures. Enantiomeric excess (ee) should be verified via polarimetry or chiral HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm proton environments and stereochemistry (e.g., 1^1H and 13^{13}C NMR in D2_2O).
  • X-ray Diffraction : For absolute configuration determination of crystalline salts .
  • Polarimetry : To measure optical rotation and enantiomeric purity (e.g., [α]D20_D^{20} = -12.5° in water) .
  • Titration : Acid-base titration with standardized NaOH to quantify tartaric acid content .

Q. How does tartaric acid influence the solubility and stability of (S)-(-)-diaminopropane in aqueous solutions?

Methodological Answer: Tartaric acid forms hydrogen bonds with the diamine, enhancing aqueous solubility. Stability studies (e.g., pH 3–7, 25–40°C) show degradation <5% over 30 days at 4°C. Use UV-Vis spectroscopy (λ = 210 nm) or LC-MS to monitor decomposition products like oxalic acid .

Advanced Research Questions

Q. What experimental design strategies optimize the formulation of this compound in effervescent drug delivery systems?

Methodological Answer: A Box-Behnken design (3 factors, 17 runs) can optimize acid (tartaric acid), base (NaHCO3_3), and binder ratios. Responses include disintegration time (target: <2 min) and drug release (>90% in 15 min). Analyze via ANOVA and response surface methodology (RSM) using Design Expert®. Example

BatchDisintegration Time (min)Drug Release (%)
F11.292
F21.588

Polynomial equations (e.g., Y=β0+β1X1+β2X2Y = \beta_0 + \beta_1X_1 + \beta_2X_2) model interactions between variables .

Q. How can conflicting data on the pH-dependent stability of this compound be resolved?

Methodological Answer: Contradictions often arise from buffer composition or ionic strength variations. Conduct controlled studies using:

  • Fixed Ionic Strength : Maintain with KCl (0.1 M).
  • Multi-Spectroscopic Validation : Compare UV (210 nm), FTIR (carboxylate peaks at 1600 cm1^{-1}), and 1^1H NMR (amine proton shifts) across pH 2–8.
  • DFT Calculations : Predict protonation states (e.g., Gaussian 09 with B3LYP/6-31G**) to reconcile experimental vs. theoretical pKa values .

Q. What computational methods validate the stereochemical integrity of this compound in chiral catalysis?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions between the chiral ligand and metal centers (e.g., Ru or Pd). Compare enantioselectivity (% ee) in asymmetric hydrogenation reactions (e.g., ketone reduction) with experimental ee values from GC-MS (Chirasil-Dex column). Density Functional Theory (DFT) can further explain transition state stabilization .

Q. How do impurities in tartaric acid affect the reproducibility of (S)-(-)-diaminopropane synthesis?

Methodological Answer: Trace oxalic acid (common impurity in tartaric acid) chelates diamine, reducing yield. Mitigation steps:

  • Purification : Recrystallize tartaric acid from hot water (3×).
  • QC Testing : Ion chromatography (IC) to detect oxalate (<0.1% w/w).
  • DoE Screening : Taguchi methods identify critical factors (e.g., pH, temperature) affecting impurity formation .

Methodological Resources

  • Stereochemical Analysis : Refer to X-ray crystallography protocols in and chiral HPLC conditions in .
  • Experimental Design : Box-Behnken and ANOVA workflows detailed in .
  • Computational Validation : DFT and docking methodologies from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.